molecular formula C8H6BrFO B582172 5-Bromo-3-fluoro-4-methylbenzaldehyde CAS No. 1370411-47-4

5-Bromo-3-fluoro-4-methylbenzaldehyde

Cat. No. B582172
M. Wt: 217.037
InChI Key: UOZMORAUZYBPSG-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is typically sold in solid form .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-4-methylbenzaldehyde is represented by the InChI code 1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as an aldehyde group.


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-4-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 217.04 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Field: Agrochemicals and Pesticides

Summary:

This compound has potential applications in agrochemicals and pesticides due to its structural features. Researchers explore its pesticidal activity against specific pests.

Methods of Application:

Experimental Procedures:

Results:

These are just two of the many potential applications of 5-Bromo-3-fluoro-4-methylbenzaldehyde . Its versatility makes it a valuable tool in various scientific fields. Researchers continue to explore its properties and applications to advance knowledge and improve practical outcomes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-bromo-5-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZMORAUZYBPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719226
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-4-methylbenzaldehyde

CAS RN

1370411-47-4
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370411-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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